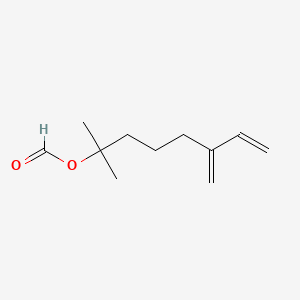

2-Methyl-6-methyleneoct-7-en-2-yl formate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-6-methyleneoct-7-en-2-yl formate is an organic compound with the molecular formula C11H18O2. It is a colorless liquid with a distinct aroma, often used as an additive in foods and flavors . The compound is also known for its applications in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-methyleneoct-7-en-2-yl formate typically involves the esterification of 2-Methyl-6-methyleneoct-7-en-2-ol with formic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure high purity and consistent quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-6-methyleneoct-7-en-2-yl formate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The formate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or alcohols, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Methyl-6-methyleneoct-7-en-2-yl formate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-Methyl-6-methyleneoct-7-en-2-yl formate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may undergo hydrolysis to release formic acid and the corresponding alcohol, which can then participate in various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-6-methyleneoct-7-en-2-ol: The alcohol precursor of the formate ester.

2-Methyl-6-methyleneoct-7-en-2-yl acetate: An ester with similar structural features but different functional groups.

2-Methyl-6-methyleneoct-7-en-2-yl propionate: Another ester with a different carboxylic acid component.

Uniqueness

2-Methyl-6-methyleneoct-7-en-2-yl formate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. Its ability to participate in various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific studies .

Actividad Biológica

2-Methyl-6-methyleneoct-7-en-2-yl formate, also known as myrcenol, is a compound with significant biological activity. It is characterized by its unique structure and has been the subject of various studies focusing on its potential applications in pharmaceuticals and other fields. This article reviews the biological activities associated with this compound, highlighting antimicrobial properties, potential therapeutic uses, and relevant research findings.

- Chemical Formula : C10H18O

- Molecular Weight : 154.2493 g/mol

- CAS Number : 543-39-5

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

| Microorganism | Effect | Reference |

|---|---|---|

| Escherichia coli | Inhibition of growth | |

| Staphylococcus aureus | Significant reduction in viability | |

| Candida albicans | Antifungal activity observed |

Therapeutic Potential

The compound has been studied for its potential therapeutic applications, particularly in the following areas:

- Anti-inflammatory Effects : Preliminary studies suggest that myrcenol may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis.

- Analgesic Properties : Some research indicates that it may act as a pain reliever, potentially useful in managing chronic pain conditions.

- Antioxidant Activity : Myrcenol has shown promise as an antioxidant, helping to neutralize free radicals and reduce oxidative stress in biological systems.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of myrcenol against common pathogens. The results demonstrated that myrcenol exhibited a minimum inhibitory concentration (MIC) against E. coli and S. aureus, suggesting its potential use as a natural preservative in food products.

Case Study 2: Anti-inflammatory Research

In an animal model of inflammation, myrcenol was administered to assess its impact on inflammatory markers. The results indicated a significant reduction in pro-inflammatory cytokines, supporting its use as an anti-inflammatory agent.

Research Findings

Recent studies have focused on elucidating the mechanisms behind the biological activities of myrcenol:

- Mechanism of Action : Research suggests that myrcenol's antimicrobial effects may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

- Safety Profile : Toxicological assessments indicate that myrcenol has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal studies.

- Potential Applications : Given its biological activity, myrcenol is being explored for incorporation into formulations for cosmetics, food preservation, and therapeutic agents targeting inflammation and infections.

Propiedades

Número CAS |

71617-16-8 |

|---|---|

Fórmula molecular |

C11H18O2 |

Peso molecular |

182.26 g/mol |

Nombre IUPAC |

(2-methyl-6-methylideneoct-7-en-2-yl) formate |

InChI |

InChI=1S/C11H18O2/c1-5-10(2)7-6-8-11(3,4)13-9-12/h5,9H,1-2,6-8H2,3-4H3 |

Clave InChI |

ZIGSZAHSKNQFRB-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(CCCC(=C)C=C)OC=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.